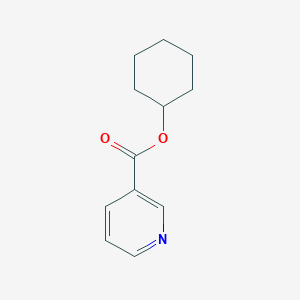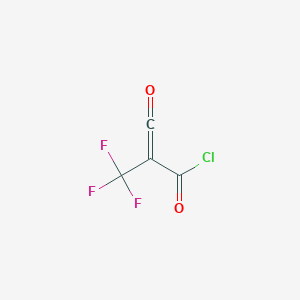
Nicotinic acid, cyclohexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinic acid, cyclohexyl ester, also known as cyclohexyl nicotinate, is an organic compound with the molecular formula C₁₂H₁₅NO₂. It is an ester derivative of nicotinic acid (vitamin B3) and cyclohexanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nicotinic acid, cyclohexyl ester, can be synthesized through esterification reactions. One common method involves the reaction of nicotinic acid with cyclohexanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds as follows:
Nicotinic acid+CyclohexanolH2SO4Nicotinic acid, cyclohexyl ester+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound, often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: Nicotinic acid, cyclohexyl ester, undergoes various chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and release cyclohexanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: Nicotinic acid and cyclohexanol.
Reduction: Nicotinic alcohol and cyclohexanol.
Transesterification: New ester and cyclohexanol
Aplicaciones Científicas De Investigación
Nicotinic acid, cyclohexyl ester, has several scientific research applications:
Mecanismo De Acción
The mechanism of action of nicotinic acid, cyclohexyl ester, is primarily related to its hydrolysis to nicotinic acid and cyclohexanol
Inhibiting diacylglycerol acyltransferase-2 (DGAT2): This enzyme is involved in triglyceride synthesis, and its inhibition leads to reduced triglyceride levels.
Increasing high-density lipoprotein (HDL) levels: Niacin increases HDL levels by decreasing the hepatic catabolism of apolipoprotein A-I (apo A-I), a major component of HDL.
Comparación Con Compuestos Similares
Nicotinic acid, cyclohexyl ester, can be compared with other esters and derivatives of nicotinic acid:
Nicotinamide (Niacinamide): Unlike nicotinic acid, nicotinamide does not cause flushing and is often used in skincare products.
Inositol Hexanicotinate: A form of niacin that releases nicotinic acid slowly, reducing the likelihood of side effects.
Methyl Nicotinate: Used topically for its vasodilatory effects.
Uniqueness: this compound, is unique due to its specific ester linkage, which influences its solubility, stability, and hydrolysis rate compared to other nicotinic acid derivatives .
Propiedades
Número CAS |
65321-38-2 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
cyclohexyl pyridine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c14-12(10-5-4-8-13-9-10)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2 |
Clave InChI |
DMOCRQCRHPKMRK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)


![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)







